Cas no 1234887-51-4 (N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide)

N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide is a specialized organic compound featuring a pyrazine-2-carboxamide core linked to a piperidine derivative via a methylene bridge. The inclusion of a tert-butylcarbamoyl group enhances steric hindrance and stability, making it suitable for applications requiring controlled reactivity. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules, particularly in kinase inhibition or receptor modulation. Its well-defined structure and functional groups allow for precise modifications, facilitating targeted synthesis. The compound’s purity and consistent performance make it a reliable intermediate in complex organic transformations.
N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide structure
1234887-51-4 structure
商品名:N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide
CAS番号:1234887-51-4
MF:C16H25N5O2
メガワット:319.40200304985
CID:6256478
PubChem ID:49687927

N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide
    • N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyrazine-2-carboxamide
    • 1234887-51-4
    • N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
    • F5033-2538
    • VU0631140-1
    • N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)pyrazine-2-carboxamide
    • AKOS024491923
    • インチ: 1S/C16H25N5O2/c1-16(2,3)20-15(23)21-8-4-12(5-9-21)10-19-14(22)13-11-17-6-7-18-13/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,22)(H,20,23)
    • InChIKey: SHCYPNMLASODTE-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC(C)(C)C)N1CCC(CNC(C2C=NC=CN=2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 319.201
  • どういたいしつりょう: 319.201
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 413
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-2538-5mg
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
5mg
$103.5 2023-09-10
Life Chemicals
F5033-2538-15mg
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
15mg
$133.5 2023-09-10
Life Chemicals
F5033-2538-1mg
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
1mg
$81.0 2023-09-10
Life Chemicals
F5033-2538-2μmol
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
2μmol
$85.5 2023-09-10
Life Chemicals
F5033-2538-20mg
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
20mg
$148.5 2023-09-10
Life Chemicals
F5033-2538-5μmol
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
5μmol
$94.5 2023-09-10
Life Chemicals
F5033-2538-4mg
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
4mg
$99.0 2023-09-10
Life Chemicals
F5033-2538-20μmol
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
20μmol
$118.5 2023-09-10
Life Chemicals
F5033-2538-10μmol
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
10μmol
$103.5 2023-09-10
Life Chemicals
F5033-2538-2mg
N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide
1234887-51-4
2mg
$88.5 2023-09-10

N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide 関連文献

N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamideに関する追加情報

N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide (CAS No. 1234887-51-4): A Comprehensive Overview

The compound N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide, identified by the CAS registry number 1234887-51-4, is a complex organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent advancements in chemical research.

At its core, the molecule comprises a pyrazine ring system, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The pyrazine moiety is further substituted with a carboxamide group at the 2-position, enhancing its reactivity and functional versatility. The other segment of the molecule is a piperidine ring, which is a six-membered saturated hydrocarbon containing one nitrogen atom. This piperidine ring is modified with a tert-butylcarbamoyl group at the 4-position, introducing steric bulk and potentially influencing the compound's pharmacokinetic properties.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and possibly ring-closing reactions. Recent studies have focused on optimizing the synthetic pathways to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while minimizing energy consumption.

From a biological standpoint, this compound has shown intriguing activity in vitro against various enzyme targets, particularly those implicated in inflammatory diseases and cancer. Preclinical studies suggest that it may act as an inhibitor of certain kinases or proteases, although further investigations are required to elucidate its exact mechanism of action. Notably, its structural similarity to approved drugs in related therapeutic areas has sparked interest in its potential for drug repurposing.

In terms of pharmacokinetics, the tert-butylcarbamoyl group likely plays a role in modulating the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This modification could enhance bioavailability by reducing susceptibility to enzymatic degradation or improving solubility profiles. However, comprehensive ADME studies are still pending to confirm these hypotheses.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies aim to predict its binding affinity to target proteins and identify key residues responsible for interactions. Such insights are invaluable for guiding medicinal chemistry efforts toward optimizing potency and selectivity.

Looking ahead, the development of this compound into a therapeutic agent will depend on several factors, including its safety profile and scalability for large-scale production. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive progress in this area.

In summary, N-{1-(tert-butylcarbamoyl)piperidin-4-ylmethyl}pyrazine-2-carboxamide (CAS No. 1234887-51-4) represents a promising lead compound with diverse applications across multiple disciplines. Its unique structure, coupled with emerging research findings, positions it as a candidate for further exploration in both academic and industrial settings.

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